Cas no 21635-21-2 (1-(1-benzyl-5-methyl-1H-pyrazol-4-yl)ethan-1-one)

1-(1-ベンジル-5-メチル-1H-ピラゾール-4-イル)エタン-1-オンは、有機合成中間体として重要な化合物です。ベンジル基とメチル基を有するピラゾール骨格にケトン基が結合した構造を持ち、医薬品や農薬の合成において有用な中間体となります。この化合物の特徴は、反応性の高いケトン基を有しているため、さらに誘導体化が可能な点です。また、ピラゾール環の窒素原子は配位能を有しており、金属錯体の合成にも応用できます。安定性が高く、取り扱いが比較的容易なため、実験室規模から工業的生産まで幅広く利用されています。

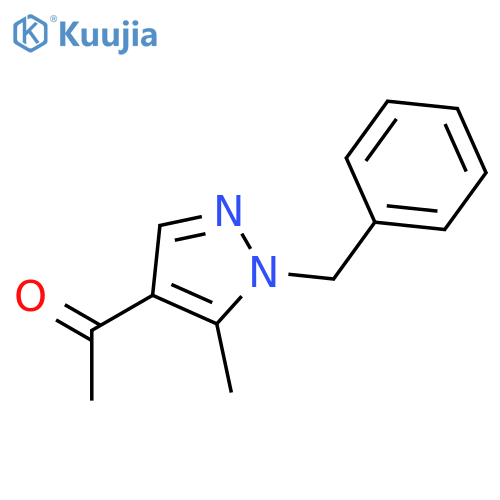

21635-21-2 structure

商品名:1-(1-benzyl-5-methyl-1H-pyrazol-4-yl)ethan-1-one

CAS番号:21635-21-2

MF:C13H14N2O

メガワット:214.263062953949

MDL:MFCD11168174

CID:3910573

PubChem ID:13620271

1-(1-benzyl-5-methyl-1H-pyrazol-4-yl)ethan-1-one 化学的及び物理的性質

名前と識別子

-

- Ethanone, 1-[5-methyl-1-(phenylmethyl)-1H-pyrazol-4-yl]-

- 1-(1-benzyl-5-methyl-1H-pyrazol-4-yl)ethan-1-one

- ZIEGEZDYSRLXCJ-UHFFFAOYSA-N

- 21635-21-2

- 1-(1-benzyl-5-methyl-1H-pyrazol-4-yl)ethanone

- DB-161084

- 1-(1-benzyl-5-methylpyrazol-4-yl)ethanone

- E71622

- CS-0336420

- WS-01338

- MFCD11168174

- SCHEMBL14343976

- SB74638

-

- MDL: MFCD11168174

- インチ: InChI=1S/C13H14N2O/c1-10-13(11(2)16)8-14-15(10)9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3

- InChIKey: ZIEGEZDYSRLXCJ-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 214.110613074Da

- どういたいしつりょう: 214.110613074Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 248

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 34.9Ų

1-(1-benzyl-5-methyl-1H-pyrazol-4-yl)ethan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA654-1G |

1-(1-benzyl-5-methyl-1H-pyrazol-4-yl)ethan-1-one |

21635-21-2 | 95% | 1g |

¥ 2,494.00 | 2023-03-09 | |

| AstaTech | E71622-0.25/G |

1-(1-BENZYL-5-METHYL-1H-PYRAZOL-4-YL)ETHAN-1-ONE |

21635-21-2 | 95% | 0.25g |

$282 | 2023-09-19 | |

| AstaTech | E71622-5/G |

1-(1-BENZYL-5-METHYL-1H-PYRAZOL-4-YL)ETHAN-1-ONE |

21635-21-2 | 95% | 5g |

$1693 | 2023-09-19 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA654-500mg |

1-(1-benzyl-5-methyl-1H-pyrazol-4-yl)ethan-1-one |

21635-21-2 | 95% | 500mg |

¥1662.0 | 2024-04-22 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA654-1g |

1-(1-benzyl-5-methyl-1H-pyrazol-4-yl)ethan-1-one |

21635-21-2 | 95% | 1g |

¥2495.0 | 2024-04-22 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA654-100.0mg |

1-(1-benzyl-5-methyl-1H-pyrazol-4-yl)ethan-1-one |

21635-21-2 | 95% | 100.0mg |

¥746.0000 | 2024-08-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA654-100mg |

1-(1-benzyl-5-methyl-1H-pyrazol-4-yl)ethan-1-one |

21635-21-2 | 95% | 100mg |

¥746.0 | 2024-04-22 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA654-250.0mg |

1-(1-benzyl-5-methyl-1H-pyrazol-4-yl)ethan-1-one |

21635-21-2 | 95% | 250.0mg |

¥996.0000 | 2024-08-03 | |

| AstaTech | E71622-1/G |

1-(1-BENZYL-5-METHYL-1H-PYRAZOL-4-YL)ETHAN-1-ONE |

21635-21-2 | 95% | 1g |

$564 | 2023-09-19 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA654-1.0g |

1-(1-benzyl-5-methyl-1H-pyrazol-4-yl)ethan-1-one |

21635-21-2 | 95% | 1.0g |

¥2495.0000 | 2024-08-03 |

1-(1-benzyl-5-methyl-1H-pyrazol-4-yl)ethan-1-one 関連文献

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

-

Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

21635-21-2 (1-(1-benzyl-5-methyl-1H-pyrazol-4-yl)ethan-1-one) 関連製品

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:21635-21-2)1-(1-benzyl-5-methyl-1H-pyrazol-4-yl)ethan-1-one

清らかである:99%/99%

はかる:500.0mg/1.0g

価格 ($):208.0/313.0